

Application Notes and Protocols: (E)-5-Undecene in Insect Pheromone Synthesis

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Compound of Interest

Compound Name: (E)-5-Undecene

Cat. No.: B1236431

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Introduction

(E)-5-Undecene is an acyclic olefin that serves as a crucial building block in the synthesis of various insect pheromones.[1] Insect pheromones are chemical signals used for intraspecific communication, playing a vital role in behaviors such as mating, aggregation, and trail-following.[2] The specific stereochemistry of the double bond is often critical for biological activity, making stereoselective synthesis of compounds like **(E)-5-undecene** essential for producing effective pheromone lures for pest management and ecological studies.[3][4] This document provides detailed protocols for the synthesis of **(E)-5-undecene** and its application in the preparation of insect pheromones, targeting researchers in chemical synthesis and drug development.

Physicochemical Properties of (E)-5-Undecene

A summary of the key physicochemical properties of **(E)-5-undecene** is presented below.

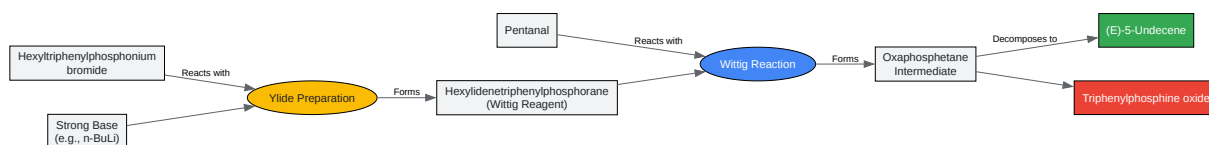
Property	Value	Reference
Molecular Formula	C ₁₁ H ₂₂	[5]
Molecular Weight	154.29 g/mol	[5]
CAS Number	764-97-6	[5]
IUPAC Name	(E)-undec-5-ene	[1]
Boiling Point	Data available in SpringerMaterials	[1]
Kovats Retention Index	Standard non-polar: 1090, 1082	[1]

Synthesis of (E)-5-Undecene

Two primary stereoselective methods for the synthesis of **(E)-5-undecene** are the Wittig reaction and olefin metathesis.

Wittig Reaction

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[6][7] To achieve high (E)-selectivity for non-stabilized ylides, the Schlosser modification is often employed.[8] For stabilized ylides, the (E)-alkene is typically the major product.[9]



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Caption: Wittig reaction pathway for **(E)-5-Undecene** synthesis.

Experimental Protocol: Wittig Synthesis of **(E)-5-Undecene**

This protocol describes the synthesis of **(E)-5-undecene** from pentanal and hexyltriphenylphosphonium bromide.

Materials:

- Hexyltriphenylphosphonium bromide
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
- Pentanal
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

Procedure:

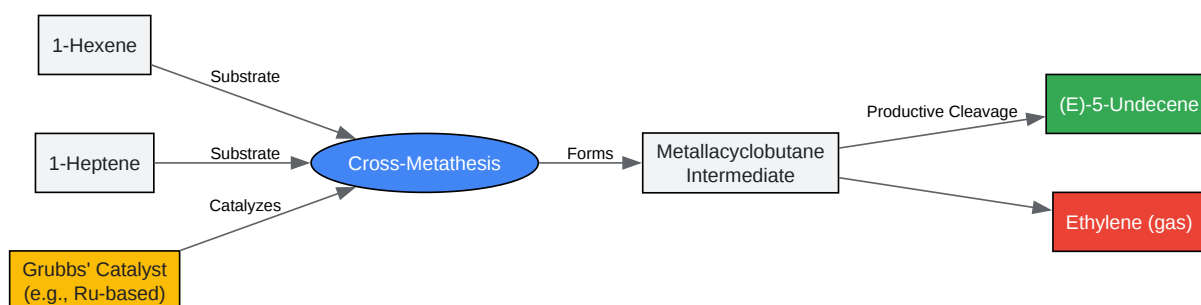
- In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend hexyltriphenylphosphonium bromide in anhydrous THF.
- Cool the suspension to 0°C in an ice bath.
- Slowly add one equivalent of n-BuLi solution dropwise. The solution will turn a deep red or orange color, indicating the formation of the ylide.
- Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
- Cool the reaction mixture to -78°C (dry ice/acetone bath).

- Add one equivalent of pentanal dropwise.
- Allow the reaction to slowly warm to room temperature and stir overnight.
- Quench the reaction by adding saturated aqueous NH_4Cl solution.
- Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO_4 .
- Filter and concentrate the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield pure **(E)-5-undecene**. The byproduct, triphenylphosphine oxide, is more polar and will elute later.^[10]

Expected Yield: Yields can vary but are often in the range of 60-80%. The E/Z ratio should be determined by GC-MS or NMR analysis.

Olefin Metathesis

Olefin metathesis is a powerful reaction that reorganizes carbon-carbon double bonds.^[11] Cross-metathesis between 1-hexene and 1-heptene, using a ruthenium-based catalyst (e.g., Grubbs' catalyst), can produce **(E)-5-undecene**.^{[12][13]} The reaction is driven by the removal of the volatile byproduct, ethylene.^[13]



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Caption: Olefin cross-metathesis for **(E)-5-Undecene** synthesis.

Experimental Protocol: Olefin Metathesis Synthesis of **(E)-5-Undecene**

Materials:

- 1-Hexene
- 1-Heptene
- Grubbs' Second Generation Catalyst
- Anhydrous Dichloromethane (DCM)
- Silica gel for column chromatography

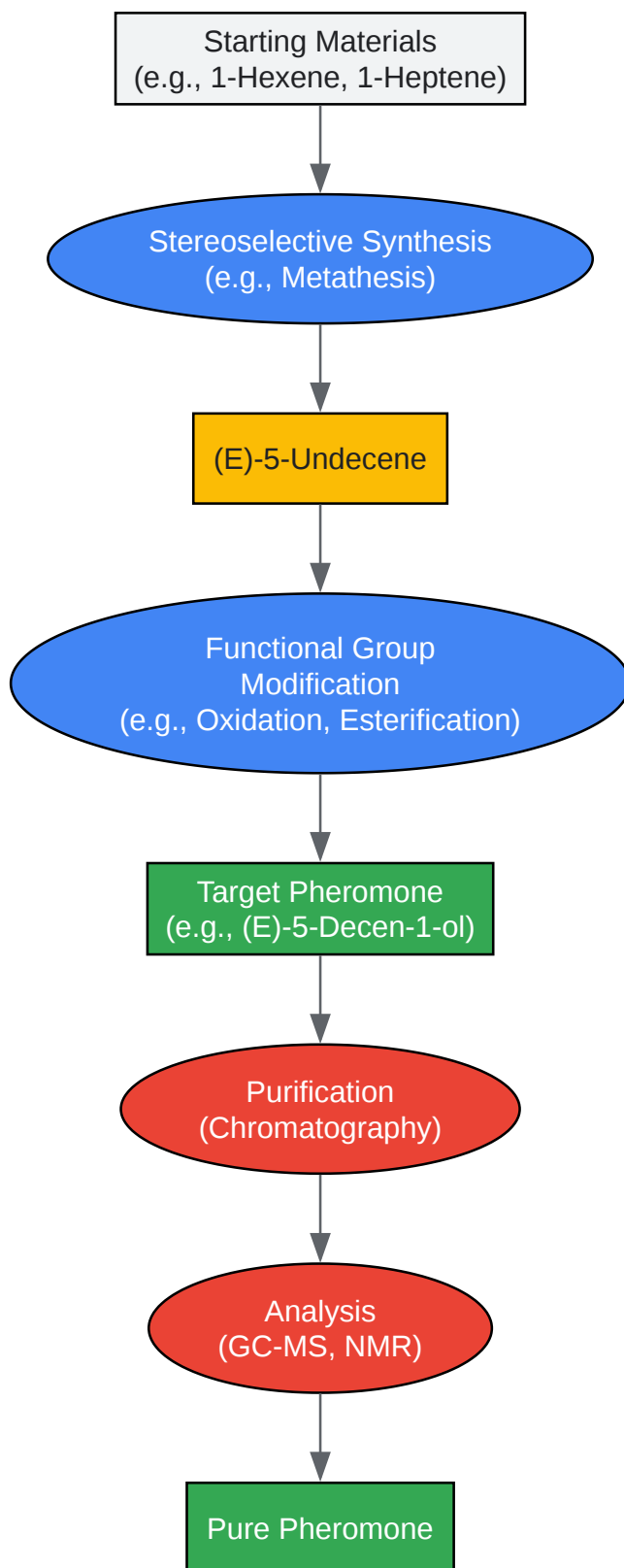
Procedure:

- In a clean, dry flask under an inert atmosphere, dissolve 1-hexene and 1-heptene (1:1 molar ratio) in anhydrous DCM.
- Add the Grubbs' catalyst (typically 1-5 mol%).
- Gently bubble argon or nitrogen through the solution to help remove the ethylene byproduct, driving the reaction to completion.
- Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within a few hours.
- Once the starting materials are consumed, quench the reaction by adding a small amount of ethyl vinyl ether.
- Concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to isolate **(E)-5-undecene**.

Expected Yield: Cross-metathesis reactions can provide high yields, often exceeding 80-90%, with good (E)-selectivity depending on the catalyst and conditions.

Application in Pheromone Synthesis: Case Study

(E)-5-Undecene and its derivatives are precursors to various insect pheromones. For example, functionalized undecenes can be key intermediates. A general workflow for pheromone synthesis often involves the creation of the core alkene structure, followed by functional group manipulation.



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Caption: General workflow for insect pheromone synthesis.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of (E)-alkenes relevant to pheromone production.

Synthesis Method	Key Reactants	Product	Typical Yield (%)	E/Z Ratio	Reference
Wittig Reaction	Hexyltriphenyl phosphonium bromide, Pentanal	(E)-5-Undecene	60 - 80%	>90:10 (with Schlosser mod.)	[8]
Cross-Metathesis	1-Hexene, 1-Heptene	(E)-5-Undecene	80 - 95%	>85:15	[13] [14]
Wittig Reaction	(5-carboxypentyl)triphenylphosphonium bromide, Butanal	Dec-6-enoic acid	Not specified	Not specified	[15]
Cross-Metathesis	8-nonenol, 1-pentene	(Z)-4-Tridecen-1-ol	73%	14:86	[14]
Cross-Metathesis	Oleyl alcohol, 1-hexene	(Z)-9-Pentadecen-1-ol	77%	14:86	[14]

Conclusion

The stereoselective synthesis of **(E)-5-undecene** is a critical step in the production of several insect pheromones. Both the Wittig reaction and olefin metathesis offer viable routes, with olefin metathesis often providing higher yields and efficiency. The detailed protocols and data presented here provide a foundation for researchers to synthesize these valuable semiochemicals for applications in integrated pest management and chemical ecology.

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